CID 71422051
Description
Based on general guidelines for compound characterization (), its identity and applications would typically require rigorous validation through spectral data (e.g., NMR, mass spectrometry), elemental analysis, and comparisons with structurally or functionally related compounds. For instance, Figure 1 in highlights oscillatoxin derivatives (e.g., CID 101283546, CID 185389) as examples of structurally complex natural products, suggesting that CID 71422051 could belong to a similar class of bioactive molecules requiring advanced analytical techniques for validation .
Properties
CAS No. |
921764-86-5 |
|---|---|
Molecular Formula |
Be9Na |
Molecular Weight |
104.09942 g/mol |
InChI |
InChI=1S/9Be.Na |
InChI Key |
BNTOVWLEZURQLC-UHFFFAOYSA-N |
Canonical SMILES |
[Be].[Be].[Be].[Be].[Be].[Be].[Be].[Be].[Be].[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 71422051 would likely involve scaling up the laboratory synthesis procedures. This could include the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 71422051 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, hydroxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
CID 71422051 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 71422051 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The evidence emphasizes the importance of structural and functional comparisons for compound identification and application. For example:
- Oscillatoxin derivatives (CID 101283546, CID 185389) share a polycyclic framework, which is critical for their bioactivity. Such compounds are often compared based on substituent groups (e.g., methyl or hydroxyl groups) that modulate toxicity or solubility .
- Betulin-derived inhibitors (e.g., CID 72326, CID 64971) demonstrate how minor structural modifications (e.g., carboxylation or hydroxylation) alter pharmacological properties, such as binding affinity to target enzymes .
Analytical and Performance Metrics
Comparative studies rely on quantitative data, such as spectral matches, binding constants, or bioactivity scores:
Methodological Considerations
- Spectral Differentiation: As noted in , compounds with overlapping spectral data (e.g., similar IR or NMR peaks) require complementary techniques like X-ray crystallography or tandem MS for unambiguous identification.
- Synthetic Pathways : stresses that structurally similar compounds (e.g., oscillatoxin derivatives) may share synthetic intermediates but diverge in final steps, impacting purity and yield.
Research Findings and Challenges
- Data Gaps : The absence of explicit data for this compound in the provided evidence underscores the need for primary literature or experimental validation. For instance, studies on oscillatoxins () and betulin derivatives () highlight the role of substituent groups in bioactivity, a framework applicable to this compound if structural data were available.
- Reproducibility : and emphasize that comparisons must include detailed synthetic protocols and purity metrics to ensure reproducibility, a challenge if this compound lacks publicly accessible characterization data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
